molecular formula C14H10F3NO4S B14139563 1-[(Benzenesulfonyl)methyl]-4-nitro-2-(trifluoromethyl)benzene CAS No. 89303-43-5

1-[(Benzenesulfonyl)methyl]-4-nitro-2-(trifluoromethyl)benzene

Cat. No.: B14139563
CAS No.: 89303-43-5
M. Wt: 345.30 g/mol
InChI Key: DMCFGHRSHLCGKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Benzenesulfonyl)methyl]-4-nitro-2-(trifluoromethyl)benzene is a complex organic compound characterized by the presence of a benzenesulfonyl group, a nitro group, and a trifluoromethyl group attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Benzenesulfonyl)methyl]-4-nitro-2-(trifluoromethyl)benzene typically involves multiple steps. One common method includes the sulfonylation of a benzene derivative followed by nitration and trifluoromethylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonylation and nitration processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-[(Benzenesulfonyl)methyl]-4-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate are used for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can introduce additional functional groups .

Scientific Research Applications

1-[(Benzenesulfonyl)methyl]-4-nitro-2-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Benzenesulfonyl)methyl]-4-nitro-2-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and binding affinity to various targets .

Comparison with Similar Compounds

Properties

CAS No.

89303-43-5

Molecular Formula

C14H10F3NO4S

Molecular Weight

345.30 g/mol

IUPAC Name

1-(benzenesulfonylmethyl)-4-nitro-2-(trifluoromethyl)benzene

InChI

InChI=1S/C14H10F3NO4S/c15-14(16,17)13-8-11(18(19)20)7-6-10(13)9-23(21,22)12-4-2-1-3-5-12/h1-8H,9H2

InChI Key

DMCFGHRSHLCGKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.